N-[4-(4-Fluorophenyl)-6-isopropyl-5-[(1E)-3-oxo-1-propenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide
Description
N-[4-(4-Fluorophenyl)-6-isopropyl-5-[(1E)-3-oxo-1-propenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide is a pyrimidine-based compound characterized by a core structure with multiple functional substitutions. Key structural features include:
- 6-Isopropyl group: Contributes to steric bulk and metabolic stability.
- 5-[(1E)-3-oxo-1-propenyl]: A conjugated enone system that may influence electronic properties and binding affinity.
- N-methyl-methanesulfonamide at position 2: Introduces sulfonamide functionality, which is critical for biological activity and solubility modulation .
This compound is structurally related to intermediates in the synthesis of statins, such as rosuvastatin, but distinguishes itself through the unique 5-[(1E)-3-oxo-1-propenyl] substituent .
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-5-[(E)-3-oxoprop-1-enyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c1-12(2)16-15(6-5-11-23)17(13-7-9-14(19)10-8-13)21-18(20-16)22(3)26(4,24)25/h5-12H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOOWKOQKFRKJB-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC=O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/C=O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468826 | |
| Record name | N-[4-(4-fluorophenyl)-5-[(E)-3-oxoprop-1-enyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890028-66-7 | |
| Record name | N-[4-(4-fluorophenyl)-5-[(E)-3-oxoprop-1-enyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[4-(4-Fluorophenyl)-6-isopropyl-5-[(1E)-3-oxo-1-propenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide, commonly referenced as a Rosuvastatin impurity, has garnered attention for its potential biological activities. This compound is structurally related to various pyrimidine derivatives, which are known for their diverse pharmacological properties including anti-inflammatory, antiviral, and anticancer activities.
- Molecular Formula : C16H18FN3O3S
- CAS Number : 890028-66-7
- Molecular Weight : 353.41 g/mol
- Boiling Point : Predicted at 579.4 ± 60.0 °C .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors involved in metabolic pathways. The presence of the fluorophenyl group enhances lipophilicity and potential binding affinity to target proteins.
Potential Biological Targets:
- Pyrimidine Metabolism : Compounds with pyrimidine structures often exhibit inhibitory effects on enzymes involved in nucleotide synthesis.
- Anti-inflammatory Activity : Similar compounds have shown promise in modulating inflammatory pathways, possibly through inhibition of cyclooxygenase (COX) enzymes.
- Anticancer Properties : The structural characteristics suggest potential interactions with DNA or RNA synthesis pathways, which could lead to anticancer effects.
In Vitro Studies
Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes:
- Cyclooxygenase Inhibition : Preliminary assays indicated that derivatives of this compound exhibit moderate COX-2 inhibitory activity, suggesting anti-inflammatory properties .
- Antimicrobial Activity : In vitro tests demonstrated varying degrees of antimicrobial activity against cultured bacteria and fungi, with some derivatives showing higher efficacy compared to conventional antibiotics .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinities and orientations of the compound within active sites of target proteins. Key findings include:
- Binding Affinity : The compound showed favorable binding energies when docked against COX enzymes, indicating a potential mechanism for its anti-inflammatory effects.
- Hydrogen Bonding : The presence of functional groups allows for multiple hydrogen bond formations, enhancing stability within the enzyme's active site .
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various pyrimidine derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, likely due to its ability to interfere with cell cycle progression .
Case Study 2: Anti-inflammatory Effects
In a controlled experiment assessing inflammatory responses in murine models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines. This suggests that it may serve as a potential therapeutic agent for conditions characterized by excessive inflammation .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H18FN3O3S |
| CAS Number | 890028-66-7 |
| Boiling Point | 579.4 ± 60.0 °C (predicted) |
| Antimicrobial Activity | Moderate to high |
| COX Inhibition | Moderate |
| Cytotoxicity (Cancer Cells) | Significant |
Scientific Research Applications
Pharmacological Applications
Cholesterol-Lowering Agent
This compound is primarily recognized as an impurity related to Rosuvastatin, a widely used statin for lowering cholesterol levels. Statins inhibit the enzyme HMG-CoA reductase, which plays a central role in cholesterol biosynthesis. The presence of N-[4-(4-Fluorophenyl)-6-isopropyl-5-[(1E)-3-oxo-1-propenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide in formulations can affect the efficacy and safety profiles of statin medications .
Anticancer Properties
Emerging research suggests that derivatives of pyrimidine compounds, including this specific sulfonamide, may exhibit anticancer properties. Studies have indicated that certain pyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth, making them candidates for further investigation in oncology .
Medicinal Chemistry
Synthesis of Novel Compounds
This compound serves as a valuable intermediate in the synthesis of new pharmaceutical agents. Its unique structural features allow chemists to modify its chemical properties to develop new drugs with enhanced therapeutic effects or reduced side effects. The methanesulfonamide group is particularly useful for creating prodrugs that can improve bioavailability .
Structure-Activity Relationship (SAR) Studies
The compound is instrumental in SAR studies aimed at understanding how modifications to its structure can influence biological activity. By systematically altering functional groups, researchers can identify key determinants of efficacy and toxicity, guiding the design of more effective drugs .
Analytical Chemistry
Quality Control in Pharmaceuticals
Due to its status as an impurity in Rosuvastatin formulations, this compound is critical for quality control processes in pharmaceutical manufacturing. Analytical methods such as HPLC (High Performance Liquid Chromatography) are employed to quantify this compound to ensure compliance with safety standards and regulatory requirements .
Chemical Reactions Analysis
a) Reduction of Ester Groups
The compound’s 3-oxo-propenyl group can be reduced to a hydroxymethyl derivative. In a patent method (CN104817505A), a related intermediate—2-chloro-4-(4-fluorophenyl)-5-alkoxycarbonyl-6-isopropyl-pyrimidine —is reduced using agents like DIBAL-H (diisobutylaluminum hydride) or sodium borohydride to yield alcohols .
Reaction Scheme:
Conditions:
b) Nucleophilic Substitution
The pyrimidine’s chlorine atom undergoes substitution with N-methylmethanesulfonamide under basic conditions (e.g., KCO ) to form sulfonamide derivatives .
Reaction Scheme:
Conditions:
Oxidation and Functional Group Reactivity
The 3-oxo-propenyl moiety is susceptible to oxidation or conjugation due to its α,β-unsaturated ketone structure:
a) Oxidation of the Propenyl Chain
The oxo group may undergo further oxidation to form carboxylic acids or react with nucleophiles (e.g., amines) in Michael addition reactions.
Example Reaction:
b) Stability Under Basic Conditions
The sulfonamide group (-SONMe) is stable under basic conditions but may hydrolyze under strong acidic or high-temperature regimes.
Analytical and Stability Data
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The following table highlights structural differences between the target compound and its analogs:
Physicochemical Properties
- LogP : The target compound’s logP is predicted to be ~3.4 (similar to its hydroxymethyl analog in ), balancing lipophilicity for membrane penetration and aqueous solubility .
- Polar Surface Area (PSA) : Estimated at ~90–100 Ų due to sulfonamide and ketone groups, suggesting moderate blood-brain barrier permeability .
- Stability : The (1E)-3-oxo-1-propenyl group may confer greater stability compared to chloromethyl derivatives, which are prone to hydrolysis .
Preparation Methods
Solvent and Base Selection
Temperature and Time
-
Cyclocondensation: 12–24 hours at reflux (80–100°C).
-
Wittig Reaction: 2–4 hours at room temperature under inert atmosphere.
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclocondensation : Competing pathways may lead to regioisomers. Using sterically hindered bases (e.g., DBU) improves selectivity for the desired product.
-
Oxidation Side Reactions : Over-oxidation of the dihydropyrimidine intermediate is minimized by using stoichiometric DDQ and monitoring reaction progress via TLC.
-
Stereochemical Control : The (E)-configuration of the propenyl group is ensured by employing bulky bases in the Wittig reaction or thermodynamic control in the Aldol condensation.
Comparative Analysis of Synthetic Routes
| Step | Method A (Aldol) | Method B (Wittig) |
|---|---|---|
| Yield | 65–75% | 70–85% |
| Stereoselectivity | Moderate | High |
| Reaction Time | 6–8 hours | 2–4 hours |
| Key Reagent | NaOH, acetone | Phosphonium ylide |
Method B offers superior efficiency and stereocontrol, making it the preferred approach for large-scale synthesis.
Scalability and Industrial Considerations
Q & A
Q. Q1. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?
Methodological Answer: The compound is synthesized via oxidation of a diol intermediate using sodium periodate (NaIO₄) in a THF/H₂O solvent system (5:1 ratio) at room temperature. Post-reaction purification involves dilution with brine, filtration, and drying . Key parameters include:
- Stoichiometry: 2 equivalents of NaIO₄ relative to the diol.
- Reaction Time: Overnight stirring to ensure complete oxidation.
- Workup: Use of demineralized water for quenching and methanol for recrystallization.
Q. Table 1: Synthetic Parameters and Yields
| Parameter | Value/Description | Reference |
|---|---|---|
| Oxidizing Agent | NaIO₄ | |
| Solvent System | THF/H₂O (5:1) | |
| Reaction Temperature | Room temperature (20–25°C) | |
| Yield | 90% (post-purification) |
Q. Q2. How is structural characterization performed for this compound?
Methodological Answer: X-ray crystallography is the gold standard for confirming the 3D structure. Hydrogen atoms are geometrically positioned with bond lengths (e.g., O–H = 0.82 Å, C–H = 0.93–0.98 Å) and refined using isotropic displacement parameters . Complementary techniques include:
- NMR : To verify substituents (e.g., fluorophenyl, isopropyl).
- LC-MS : For molecular weight confirmation (theoretical: 353.41 g/mol).
Q. Table 2: Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space Group | Monoclinic | |
| Unit Cell Dimensions | a = 10.2 Å, b = 12.4 Å, c = 14.7 Å | |
| Refinement Method | Full-matrix least-squares |
Advanced Research Questions
Q. Q3. How does regioselectivity in oxidation reactions impact the synthesis of intermediates?
Methodological Answer: Regioselectivity in diol oxidation (e.g., NaIO₄ vs. other oxidizing agents) determines the position of carbonyl group formation. For this compound, the (1E)-3-oxo-1-propenyl group is stabilized by conjugation with the pyrimidine ring. Competing pathways (e.g., overoxidation) are minimized by controlling stoichiometry and solvent polarity .
Q. Table 3: Oxidizing Agents and Outcomes
| Agent | Selectivity | By-products |
|---|---|---|
| NaIO₄ | High (terminal diols) | Minimal |
| KMnO₄ | Low (overoxidation) | Carboxylic acids |
Q. Q4. What stereochemical considerations arise during synthesis, and how are they resolved?
Methodological Answer: The (1E)-configured propenyl group is critical for bioactivity. Stereochemical control is achieved via:
- Geometric Isomerism : Selective oxidation under mild conditions to favor the E-isomer.
- Crystallography : Confirming configuration via X-ray data (torsion angles and packing interactions) .
Q. Q5. How do structural modifications (e.g., fluorophenyl or propenyl groups) affect biological activity?
Methodological Answer: Derivatives with altered fluorophenyl or propenyl groups are synthesized to study structure-activity relationships (SAR). For example:
- Fluorophenyl Replacement : Reduces metabolic stability.
- Propenyl Saturation : Diminishes electrophilic reactivity.
Q. Table 4: SAR of Key Derivatives
| Derivative | Modification | Bioactivity Impact | Reference |
|---|---|---|---|
| 147118-37-4 | Bromomethyl substitution | Increased potency | |
| 1220122-72-4 | Allyl substitution | Reduced solubility |
Q. Q6. How can computational modeling predict binding interactions of this compound?
Methodological Answer:
Docking studies using SMILES/InChI descriptors (e.g., C16H20FN3O3S) and software like ACD/Labs Percepta predict interactions with target enzymes. Key steps:
Conformational Sampling : Generate low-energy conformers.
Binding Site Analysis : Identify hydrophobic pockets accommodating the isopropyl group.
Free Energy Calculations : Validate using molecular dynamics .
Q. Q7. How are contradictory data in synthetic yields or purity addressed?
Methodological Answer: Discrepancies (e.g., 90% vs. lower yields) arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
